molecular formula C19H18N2O3S2 B2846674 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 1795305-08-6

3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2846674
CAS No.: 1795305-08-6
M. Wt: 386.48
InChI Key: IRAJQDDABXAHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a sulfonyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a thiophene derivative with a pyridine derivative under specific conditions to form the core structure. This is followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene and pyridine rings can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a different position of the thiophene ring.

    3-(phenylsulfonyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(7-9-26(23,24)18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-25-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAJQDDABXAHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.